
(3R,6R)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,6R)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two benzyloxy groups attached to the piperazine ring, which is further substituted with two carbonyl groups at positions 2 and 5. The stereochemistry of the compound is defined by the (3R,6R) configuration, indicating the specific spatial arrangement of the substituents around the piperazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with diacid chlorides or through the reduction of diketopiperazines.
Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced via nucleophilic substitution reactions, where benzyl alcohol reacts with suitable leaving groups on the piperazine ring.
Oxidation to Form Carbonyl Groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Synthesis: Depending on the scale of production, batch or continuous flow synthesis methods can be employed to optimize yield and purity.
Catalysis: The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthetic reactions.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,6R)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the benzyloxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonates can be used in the presence of suitable bases or acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3R,6R)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione has various applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3R,6R)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition or Activation of Pathways: It can inhibit or activate specific biochemical pathways, resulting in changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,6R)-3,6-Bis((methoxy)methyl)piperazine-2,5-dione: Similar in structure but with methoxy groups instead of benzyloxy groups.
(3R,6R)-3,6-Bis((ethoxy)methyl)piperazine-2,5-dione: Similar in structure but with ethoxy groups instead of benzyloxy groups.
(3R,6R)-3,6-Bis((propoxy)methyl)piperazine-2,5-dione: Similar in structure but with propoxy groups instead of benzyloxy groups.
Eigenschaften
Molekularformel |
C20H22N2O4 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(3R,6R)-3,6-bis(phenylmethoxymethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C20H22N2O4/c23-19-17(13-25-11-15-7-3-1-4-8-15)21-20(24)18(22-19)14-26-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,24)(H,22,23)/t17-,18-/m1/s1 |
InChI-Schlüssel |
DEEJCDRDHJVIGO-QZTJIDSGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@@H]2C(=O)N[C@@H](C(=O)N2)COCC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)COCC2C(=O)NC(C(=O)N2)COCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


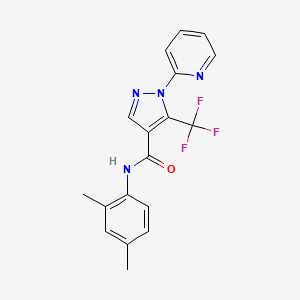
![N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide](/img/structure/B13367709.png)
![6-(2-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367723.png)
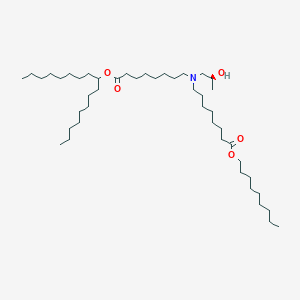
![6-(2-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367736.png)
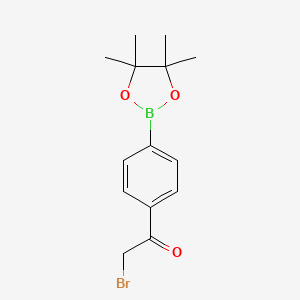
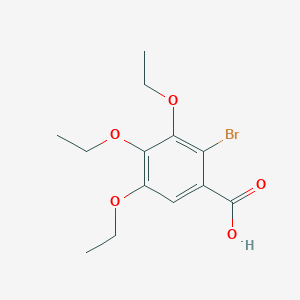
![Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate](/img/structure/B13367755.png)
![4-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2,6-dimethoxyphenyl ethyl carbonate](/img/structure/B13367767.png)
![N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide](/img/structure/B13367773.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13367777.png)
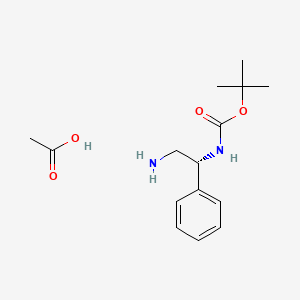
![6,7-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B13367806.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13367813.png)
